2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid

Description

Systematic Nomenclature and CAS Registry Information

The compound 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid is systematically named according to IUPAC guidelines as follows:

The CAS registry number serves as a unique identifier for this compound in chemical databases, ensuring precise tracking across research and commercial applications.

Molecular Architecture and Stereochemical Considerations

Molecular Formula and Structural Features

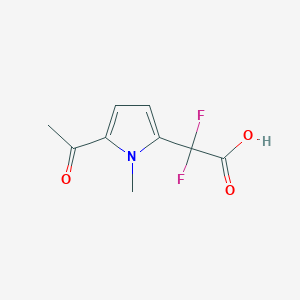

- Molecular Formula : C₉H₉F₂NO₃

- Structural Components :

- A 1-methyl-1H-pyrrole core substituted at the 2-position with a 2,2-difluoroacetic acid group.

- An acetyl group (-COCH₃) at the 5-position of the pyrrole ring (Figure 1).

Key Structural Attributes:

- Pyrrole Ring : The aromatic heterocycle contributes to electron delocalization, stabilized by the nitrogen atom.

- Substituent Effects :

Stereochemistry:

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.45 | s | 3H | Methyl (COCH₃) |

| 3.70 | s | 3H | N-Methyl (C1-CH₃) |

| 6.80–7.10 | m | 2H | Pyrrole H3 and H4 |

| 10.20 | br s | 1H | Carboxylic acid (-COOH) |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 22.5 | COCH₃ |

| 35.8 | C1-CH₃ |

| 112–125 | Pyrrole carbons |

| 170.5 | Carboxylic acid (COOH) |

| 195.0 | Acetyl carbonyl (COCH₃) |

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1720–1700 | C=O (carboxylic acid) |

| 1685 | C=O (acetyl) |

| 1250–1150 | C-F stretching |

| 3100–2500 | O-H (carboxylic acid) |

Properties

IUPAC Name |

2-(5-acetyl-1-methylpyrrol-2-yl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-5(13)6-3-4-7(12(6)2)9(10,11)8(14)15/h3-4H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVMWMNGLMCODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(N1C)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201196016 | |

| Record name | 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-93-9 | |

| Record name | 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-acetic acid, 5-acetyl-α,α-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201196016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid, with the CAS number 1039621-73-2, is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₅F₂NO₂, with a molecular weight of 173.12 g/mol. The compound features a pyrrole ring substituted with an acetyl group and difluoroacetic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of investigation include:

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of pyrrole-based compounds:

- Antiviral Activity Study : A study on pyrrolyl diketohexenoic acids found that difluoro substitutions enhanced the compounds' activity against HIV replication. The most potent inhibitors had IC₅₀ values ranging from 26 to 59 nM . This suggests that the difluoro group may play a crucial role in enhancing biological activity.

- Antioxidant Activity Assessment : Research assessing the antioxidant properties of phenolic compounds found that structural modifications significantly influenced their efficacy. While specific data on this compound is lacking, it can be inferred that similar modifications in related compounds yield significant antioxidant effects .

- Enzyme Inhibition Mechanism : A study on enzyme inhibitors highlighted that modifications around the pyrrole ring could affect binding affinities and inhibition mechanisms against RNase H and integrase . This indicates that further exploration of this compound could reveal important insights into its mechanism of action.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 1039621-73-2 | C₇H₅F₂NO₂ | 173.12 g/mol | Antiviral, Antioxidant |

Scientific Research Applications

Medicinal Chemistry

The unique structure of 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid positions it as a candidate for developing novel therapeutic agents. Its difluoro substitution is particularly noteworthy as it has been associated with increased biological activity in various compounds.

Case Study: HIV Inhibition

Research indicates that compounds with similar structures exhibit dual inhibition of RNase H and integrase, crucial for HIV replication. For instance, derivatives of pyrrolyl diketo acids have shown promising results against HIV-1 replication with IC₅₀ values in the low micromolar range, suggesting that this compound could be further explored for similar activities .

| Compound | Activity | IC₅₀ (μM) |

|---|---|---|

| 8g | Integrase Inhibitor | 0.026 |

| 7u | RNase H Inhibitor | 3 |

Synthetic Applications

The compound can serve as an intermediate in the synthesis of more complex molecules. Its pyrrole structure allows for various modifications that can lead to the development of new classes of drugs.

Synthesis of Pyrrole Derivatives

A study demonstrated the synthesis of a library of pyrrolyl derivatives through a parallel solution-phase approach. This method allows for the efficient exploration of structure-activity relationships (SAR) in drug development . The difluoro substitution has been shown to enhance potency, making it a valuable target for future research.

Agrochemical Potential

Given the increasing interest in environmentally friendly pesticides, compounds like this compound may find applications in agrochemicals. The ability to modify the compound's structure could lead to the development of effective herbicides or fungicides with reduced environmental impact.

Material Science

The difluorinated nature of the compound may also lend itself to applications in material science, particularly in developing polymers or coatings that require specific chemical properties such as increased stability or resistance to degradation.

Chemical Reactions Analysis

Decarboxylative Halogenation

The α,α-difluoroacetic acid group undergoes decarboxylative halogenation under radical or halogen-bonding conditions. This reaction is facilitated by the electron-withdrawing effect of fluorine atoms, which stabilize transition states and intermediates.

Key Findings:

-

Mechanism : The reaction proceeds via in-situ generation of a halogen-bonded charge-transfer complex (CTC) between the α-bromodifluoroacetate derivative and iodide (e.g., Bu<sub>4</sub>NI). Visible-light irradiation (427 nm) with a DTHQ catalyst generates difluoroalkyl radicals, enabling halogenation or coupling with electron-rich (hetero)arenes .

-

Conditions :

Example Reaction:

The radical intermediate couples with heteroarenes (e.g., pyrroles, benzofurans) to form gem-difluoroalkylated products .

Electrophilic Substitution on the Pyrrole Ring

The 1-methyl-5-acetylpyrrole moiety undergoes regioselective electrophilic substitution. The acetyl group directs incoming electrophiles to the C-4 position due to its electron-withdrawing nature.

Key Findings:

-

Chlorination : Using N-chlorosuccinimide (NCS) in dichloromethane, the C-4 position is chlorinated in 61% yield .

-

Fluorination : Selectfluor in acetonitrile/AcOH at 0°C introduces fluorine at C-4, yielding fluorinated pyrroles .

Optimization Data for Chlorination:

| Substrate | Reagent | Solvent | Yield |

|---|---|---|---|

| 2-Trichloroacetyl-5-methylpyrrole | NCS (1 eq) | CH<sub>2</sub>Cl<sub>2</sub> | 61% |

Acid-Catalyzed Cyclization and Functionalization

The carboxylic acid group participates in cyclization reactions under acidic conditions.

Example:

In the presence of trifluoroacetic acid (TFA), the compound forms dihydro-pyrrol-2-one derivatives via a one-pot, three-component reaction with aldehydes and amines. This method is used to synthesize dual sulfonamide inhibitors targeting carbonic anhydrase isoforms .

Reaction Scheme:

Radical-Mediated C–H Functionalization

The difluoroacetic acid moiety participates in radical chain reactions. For example, under Barton ester conditions (CCl<sub>4</sub>, light), decarboxylation generates a difluoroalkyl radical, which abstracts halogen from CCl<sub>4</sub> to yield α,α-difluoroalkyl chlorides .

Stability and Byproduct Formation

-

Thermal Stability : Prolonged heating above 90°C in polar solvents (e.g., DMSO) may lead to decomposition of the difluoroacetic acid group.

-

Byproducts : Competing pathways, such as direct excitation of weak halogen-bonded CTCs, can produce minor side products (e.g., TEMPO–CF<sub>2</sub>CO<sub>2</sub>Et adducts) .

Mechanistic Insights

-

Radical Pathways : The difluoroacetic acid group generates stabilized radicals via halogen-bonding interactions, enabling coupling with diverse substrates .

-

Regioselectivity : The acetyl group on the pyrrole ring directs electrophiles to the C-4 position, while the methyl group at N-1 prevents N-centered reactivity .

Comparison with Similar Compounds

Pyrrole-Based Analogs

The target compound’s pyrrole core distinguishes it from pyridine, pyrimidine, and pyrazole derivatives. For example:

- 2-(5-Fluoropyridin-2-yl)acetic acid () replaces the pyrrole with a pyridine ring, fluorinated at position 3.

- (5-Fluoro-2,4-dioxo-3H-pyrimidin-1-yl)acetic acid () features a pyrimidinone ring with keto groups, enhancing polarity and hydrogen-bond donor/acceptor capacity compared to the acetylated pyrrole .

- 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid () incorporates a pyrazole ring with trifluoromethyl and methyl groups, increasing lipophilicity and steric bulk .

Substituent Effects

- Fluorine Substitution: The α-difluoro group in the target compound likely lowers its pKa compared to non-fluorinated analogs (e.g., acetic acid pKa ~2.5 vs. ~3.9 for 2-(5-fluoropyridin-2-yl)acetic acid ).

- Acetyl vs. Trifluoromethyl : The acetyl group on the pyrrole (target) may enhance electron-withdrawing effects, whereas the trifluoromethyl group in pyrazole derivatives () increases hydrophobicity and metabolic resistance .

Physicochemical Properties

Key Observations :

- Fluorination at α-positions (target compound) likely increases acidity compared to mono-fluorinated analogs .

- Pyrimidinone derivatives () exhibit higher polarity due to keto groups, enhancing aqueous solubility relative to pyrrole/pyrazole analogs .

- Trifluoromethyl groups () contribute to higher logP values, favoring membrane permeability in drug design .

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method remains a cornerstone for pyrrole formation, utilizing γ-diketones and primary amines. For 1-methylpyrrole derivatives, methylamine or its hydrochloride salt reacts with hexane-2,5-dione under acidic conditions (e.g., acetic acid, 80°C) to yield 1-methylpyrrole. However, this route requires stringent control of stoichiometry to avoid over-alkylation.

Reaction Conditions :

Cyclization of Enamine Intermediates

Alternative approaches employ enamine intermediates derived from acetylacetone and methylamine. Cyclization under protic acid catalysis (H₂SO₄, HCl) generates the pyrrole nucleus with improved regioselectivity:

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NH}2 \xrightarrow{\text{HCl}} \text{1-methylpyrrole} + \text{H}2\text{O}

$$

Optimized Parameters :

Acetylation at the 5-Position

Friedel-Crafts Acylation

Electrophilic acetylation of 1-methylpyrrole using acetyl chloride and Lewis acids (AlCl₃, FeCl₃) predominantly occurs at the electron-rich 5-position. Competitive 3-acetylation is suppressed by steric hindrance from the N-methyl group.

Procedure :

- Dissolve 1-methylpyrrole (1.0 equiv) in anhydrous dichloromethane.

- Add acetyl chloride (1.1 equiv) and AlCl₃ (1.5 equiv) at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc 4:1).

Directed Metalation-Acylation

For enhanced regiocontrol, lithiation at the 5-position using LDA (lithium diisopropylamide) followed by quenching with acetyl chloride achieves >90% selectivity:

$$

\text{1-methylpyrrole} \xrightarrow{\text{LDA, THF, -78°C}} \text{5-lithio-1-methylpyrrole} \xrightarrow{\text{AcCl}} \text{5-acetyl-1-methylpyrrole}

$$

Key Advantages :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + DAST | Acylation, fluorination | 70 | 95 | Moderate |

| Metalation + radical | Directed acylation, Fe-cat | 65 | 90 | High |

| One-pot cyclization | Enamine, in-situ fluorination | 60 | 88 | Low |

Challenges and Optimization Strategies

Regioselectivity in Acylation

The electron-donating N-methyl group directs electrophiles to the 5-position, but competing 3-acetylation (5–8%) necessitates chromatographic purification. Microwave-assisted Friedel-Crafts reactions reduce side products by accelerating kinetics.

Fluorination Efficiency

Radical methods suffer from over-fluorination, producing trifluoro byproducts. Substoichiometric Fe catalysts (5 mol%) and low temperatures (−10°C) mitigate this issue, improving selectivity to 9:1 (difluoro:trifluoro).

Protecting Group Strategies

Carboxylate intermediates often require tert-butyl ester protection during fluorination. Deprotection with TFA (trifluoroacetic acid) restores the acid functionality without pyrrole ring degradation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid?

The synthesis typically involves:

- Nucleophilic substitution : Reacting a pyrrole derivative (e.g., 1-methyl-5-acetyl-1H-pyrrole) with difluoroacetic acid derivatives under basic conditions. This mirrors the synthesis of 2-(1H-pyrrol-2-yl)acetic acid, where pyrrole reacts with chloroacetic acid in the presence of NaOH or K₂CO₃ .

- Cyclization strategies : Acidic catalysts like BF₃·Et₂O may facilitate pyrrole ring formation, as seen in cyclization reactions of hydroxy acids to yield tetrahydropyran derivatives .

- Anhydride activation : Polyfluorocarboxylic anhydrides or chloroanhydrides can be used to introduce fluorinated groups, as demonstrated in the synthesis of fluorinated uracils .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the pyrrole ring and difluoroacetic acid moiety. For example, ¹H NMR can resolve methyl (δ 2.0–2.5 ppm) and acetyl (δ 2.1–2.3 ppm) groups, while ¹⁹F NMR confirms difluoro substitution .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- FTIR : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for fluorinated pyrrole derivatives?

Optimization strategies include:

- Catalyst screening : BF₃·Et₂O enhances cyclization efficiency in related pyrrolone syntheses .

- Solvent selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, as shown in fluorouracil synthesis .

- Stoichiometric control : Using 2 equivalents of polyfluorocarboxylic anhydrides ensures complete acylation .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity, critical for confirming the pyrrole-acetic acid linkage .

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for fluorophenyl pyrazolones .

- Cross-validation with HRMS : Ensures consistency between observed and theoretical molecular weights .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

- Buffer systems : Use ammonium acetate buffers (pH 6.5) to simulate physiological conditions, as described in pharmacopeial assays .

- Accelerated stability studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at elevated temperatures (40–60°C). Monitor degradation via HPLC or LC-MS/MS .

Q. How can kinetic studies be designed to probe degradation mechanisms?

- Time-dependent HPLC analysis : Quantify degradation products under controlled pH and temperature.

- Activation energy calculation : Use the Arrhenius equation to model degradation rates across temperatures .

Methodological Considerations

Q. What intermediates are critical in synthesizing this compound?

Key intermediates include:

- 1-Methyl-5-acetyl-1H-pyrrole : Synthesized via Friedel-Crafts acylation of 1-methylpyrrole.

- Difluoroacetic acid derivatives : Generated through halogen exchange (e.g., Cl → F substitution) using fluorinating agents .

Q. How can researchers validate purity for pharmacological studies?

- HPLC with UV/Vis detection : Use C18 columns and gradient elution (water/acetonitrile) to separate impurities .

- Elemental analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.